molecular formula C11H16BrNO4 B13560334 5-Bromo-1-[(tert-butoxy)carbonyl]-1,2,3,4-tetrahydropyridine-3-carboxylicacid

5-Bromo-1-[(tert-butoxy)carbonyl]-1,2,3,4-tetrahydropyridine-3-carboxylicacid

Cat. No.: B13560334
M. Wt: 306.15 g/mol
InChI Key: WGYHKBNRRRGWLB-UHFFFAOYSA-N
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Description

5-Bromo-1-[(tert-butoxy)carbonyl]-1,2,3,4-tetrahydropyridine-3-carboxylic acid: is a chemical compound that belongs to the class of tetrahydropyridines. It is characterized by the presence of a bromine atom at the 5th position and a tert-butoxycarbonyl (Boc) protecting group attached to the nitrogen atom. This compound is often used in organic synthesis and medicinal chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-1-[(tert-butoxy)carbonyl]-1,2,3,4-tetrahydropyridine-3-carboxylic acid typically involves the following steps:

    Starting Material: The synthesis begins with the preparation of the tetrahydropyridine ring system.

    Bromination: The bromine atom is introduced at the 5th position of the tetrahydropyridine ring using a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions.

    Protection: The nitrogen atom is protected with a tert-butoxycarbonyl (Boc) group using di-tert-butyl dicarbonate (Boc2O) in the presence of a base like sodium hydroxide or 4-dimethylaminopyridine (DMAP).

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the bromine-substituted position, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can be performed to remove the bromine atom or reduce other functional groups present in the molecule.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or thiourea.

Major Products:

    Oxidation: Oxidized derivatives with additional functional groups.

    Reduction: De-brominated or reduced products.

    Substitution: Substituted derivatives with new functional groups replacing the bromine atom.

Scientific Research Applications

Chemistry:

    Building Block: Used as a building block in the synthesis of more complex organic molecules.

    Protecting Group: The Boc group serves as a protecting group for amines in multi-step organic synthesis.

Biology:

    Enzyme Inhibitors: Potential use in the design of enzyme inhibitors due to its structural features.

Medicine:

    Drug Development: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.

Industry:

    Material Science: Utilized in the development of novel materials with specific properties.

Mechanism of Action

The mechanism of action of 5-Bromo-1-[(tert-butoxy)carbonyl]-1,2,3,4-tetrahydropyridine-3-carboxylic acid is primarily related to its reactivity and ability to undergo various chemical transformations. The Boc group provides protection to the nitrogen atom, allowing selective reactions at other positions. The bromine atom serves as a reactive site for substitution or elimination reactions, facilitating the synthesis of diverse derivatives.

Comparison with Similar Compounds

    5-Bromo-1-[(tert-butoxy)carbonyl]-6-methoxypiperidine-2-carboxylic acid: Similar structure with a methoxy group at the 6th position.

    tert-Butyloxycarbonyl-protected amino acids: Compounds with Boc-protected amino groups used in peptide synthesis.

Uniqueness:

    Structural Features: The combination of the bromine atom and Boc group provides unique reactivity and protection, making it a versatile intermediate in organic synthesis.

    Reactivity: The presence of the bromine atom allows for a wide range of substitution reactions, enhancing its utility in synthetic chemistry.

This detailed article provides a comprehensive overview of 5-Bromo-1-[(tert-butoxy)carbonyl]-1,2,3,4-tetrahydropyridine-3-carboxylic acid, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C11H16BrNO4

Molecular Weight

306.15 g/mol

IUPAC Name

5-bromo-1-[(2-methylpropan-2-yl)oxycarbonyl]-3,4-dihydro-2H-pyridine-3-carboxylic acid

InChI

InChI=1S/C11H16BrNO4/c1-11(2,3)17-10(16)13-5-7(9(14)15)4-8(12)6-13/h6-7H,4-5H2,1-3H3,(H,14,15)

InChI Key

WGYHKBNRRRGWLB-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CC(CC(=C1)Br)C(=O)O

Origin of Product

United States

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